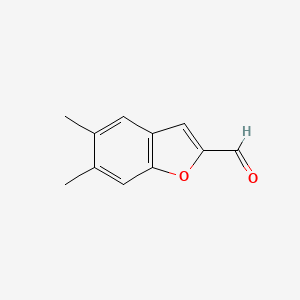

5,6-Dimethyl-1-benzofuran-2-carbaldehyde

Description

Properties

IUPAC Name |

5,6-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-9-5-10(6-12)13-11(9)4-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVRMSRNROYWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 5,6-dimethyl-2-hydroxybenzaldehyde as a starting material. This compound undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

Oxidation: 5,6-Dimethyl-1-benzofuran-2-carboxylic acid.

Reduction: 5,6-Dimethyl-1-benzofuran-2-methanol.

Substitution: Various substituted benzofuran derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

5,6-Dimethyl-1-benzofuran-2-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized to create heterocyclic compounds and other derivatives through various chemical reactions such as electrophilic substitution and condensation reactions .

The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry:

- Antitumor Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism may involve disrupting microtubule dynamics, akin to established chemotherapeutics like Combretastatin-A4 .

- Antibacterial Properties : It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest potent antibacterial effects, which may be enhanced by structural modifications .

- Antioxidant Activity : The compound is also studied for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Pharmaceutical Development

Given its diverse biological activities, this compound is being explored as a potential therapeutic agent. Its unique structure allows for modifications that could lead to the development of new drugs targeting various diseases, including cancer and bacterial infections .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Properties

A study evaluated the antiproliferative effects of several benzofuran derivatives on human cancer cell lines. Results indicated that compounds with methyl substitutions exhibited significantly higher potency compared to their unsubstituted counterparts. Specifically, this compound showed an IC50 value indicating effective inhibition of tumor growth .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on synthesizing and testing new benzofuran derivatives against Mycobacterium tuberculosis. The study found that certain derivatives had MIC values as low as 2 μg/mL, highlighting their potential as therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Electronic Comparison

Key Findings

Electronic Effects :

- The methyl groups in this compound enhance electron density in the aromatic ring, increasing its reactivity toward electrophilic substitution compared to unsubstituted 1-benzofuran-2-carbaldehyde. This is corroborated by its higher λmax (310 nm vs. 295 nm), indicating extended conjugation .

- In contrast, the 6-nitro derivative exhibits reduced nucleophilic reactivity due to the electron-withdrawing nitro group, which deactivates the aromatic ring.

Steric and Crystallographic Behavior: The dual methyl groups in this compound introduce steric hindrance, leading to a more rigid molecular conformation. This rigidity is evident in its higher melting point (142–144°C) compared to monosubstituted analogs like 5-Methyl-1-benzofuran-2-carbaldehyde (115–117°C). Crystallographic studies using SHELX have confirmed the planar geometry of the benzofuran core and the orientation of the aldehyde group, which is critical for understanding packing interactions in solid-state applications .

Functionalization Potential: The aldehyde group in this compound undergoes rapid condensation with amines, making it a valuable precursor for Schiff base ligands. This reactivity surpasses that of nitro-substituted analogs but aligns with methyl-substituted derivatives.

Biological Activity

5,6-Dimethyl-1-benzofuran-2-carbaldehyde (DBCA) is an organic compound notable for its unique structure, which includes a benzofuran ring with two methyl groups at positions 5 and 6, and an aldehyde functional group at position 2. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-oxidative, anti-tumor, and potential neuroprotective properties.

- Molecular Formula : C_{11}H_{10}O

- Molecular Weight : 174.20 g/mol

- Structure :

Antibacterial Activity

DBCA exhibits significant antibacterial properties. Research indicates that certain benzofuran derivatives, including DBCA, have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways for DBCA have yet to be fully elucidated .

Anti-Oxidative Activity

The compound has demonstrated anti-oxidative activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential therapeutic applications in conditions characterized by oxidative damage .

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of DBCA and related benzofuran derivatives. For instance:

- In vitro Studies : DBCA was evaluated against several human cancer cell lines. The findings indicated that it exhibited significant antiproliferative effects, particularly against breast and lung cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Neuroprotective Activity

DBCA has been studied for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. It has shown promising results in inhibiting amyloid aggregation, which is a hallmark of Alzheimer's pathology. This suggests that DBCA could serve as a lead compound for developing new treatments for neurodegenerative diseases .

The precise mechanisms through which DBCA exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Cellular Targets : DBCA may interact with various cellular receptors or enzymes involved in signaling pathways that regulate cell growth and apoptosis.

- Modulation of Gene Expression : It is proposed that DBCA could influence the expression of genes related to oxidative stress response and apoptosis, enhancing its protective effects in cells under stress .

Case Studies and Research Findings

-

Anticancer Efficacy Study :

- A study conducted on the efficacy of DBCA against multiple cancer cell lines demonstrated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 10 µM.

- The study also compared DBCA's efficacy with standard chemotherapeutics like doxorubicin and found it to have comparable or superior activity against certain cancer types .

-

Neuroprotective Potential :

- In a model of Alzheimer's disease, DBCA was administered to mice subjected to amyloid-beta oligomers. The results showed a marked reduction in cognitive decline compared to control groups.

- Histological analysis revealed decreased amyloid plaque formation in the brains of treated mice, supporting the compound's potential as an anti-amyloid agent .

Q & A

Basic: What are the recommended synthetic routes for 5,6-Dimethyl-1-benzofuran-2-carbaldehyde, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via formylation of a pre-functionalized benzofuran core. A validated approach involves Vilsmeier-Haack formylation, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) are used to introduce the aldehyde group at the 2-position of the benzofuran ring . For purity optimization:

- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate unreacted starting materials and byproducts.

- Crystallization: Recrystallize from ethanol or methanol to achieve ≥98% purity.

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (characteristic aldehyde proton at δ 9.8–10.2 ppm) .

Basic: How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization: Grow crystals via slow evaporation of a saturated dichloromethane solution.

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Process data with SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .

- Visualization: Generate ORTEP diagrams using ORTEP-3 to validate molecular geometry and hydrogen bonding .

Advanced: What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Standardize Conditions: Acquire NMR spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).

- 2D NMR: Use HSQC and HMBC to unambiguously assign aromatic and aldehyde protons.

- Cross-Validation: Compare data with computational predictions (DFT-based NMR chemical shift calculations) .

- Replicate Studies: Reproduce synthesis and analysis under controlled conditions to isolate variables .

Advanced: How can researchers design bioactivity studies for this compound?

Methodological Answer:

Focus on its potential as a pharmacophore or enzyme inhibitor:

- Target Selection: Prioritize enzymes with known benzofuran interactions (e.g., cytochrome P450 or kinases).

- In Vitro Assays: Use fluorescence-based enzymatic inhibition assays (e.g., IC₅₀ determination).

- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with doxorubicin as a positive control.

- Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions.

- Reactivity Analysis: Calculate Fukui indices to predict electrophilic/nucleophilic sites for further functionalization .

Basic: How to analyze thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition temperatures.

- DSC: Monitor endothermic/exothermic transitions (melting point ~150–160°C).

- GC-MS: Capture volatile decomposition products (e.g., CO, formaldehyde) for pathway elucidation .

Advanced: What are the challenges in synthesizing this compound derivatives via nucleophilic substitution?

Methodological Answer:

- Steric Hindrance: The 5,6-dimethyl groups impede nucleophilic attack at the 2-position. Mitigate by using bulky nucleophiles (e.g., Grignard reagents).

- Catalysis: Employ Pd-catalyzed coupling (Suzuki-Miyaura) for aryl substitutions.

- Protection/Deprotection: Temporarily protect the aldehyde group with diethyl acetal to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.